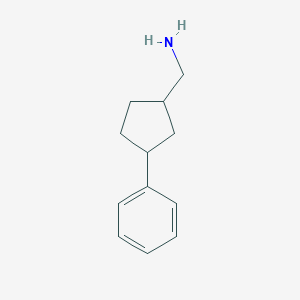

(3-Phenylcyclopentyl)methanamine

Description

(3-Phenylcyclopentyl)methanamine: is an organic compound with the molecular formula C12H17N. . This compound is of interest due to its unique structure, which combines a cyclopentyl ring with a phenyl group and an amine functional group.

Properties

IUPAC Name |

(3-phenylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQITJXMBWHLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding amine through reductive amination . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and catalytic processes may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Phenylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Chemistry: (3-Phenylcyclopentyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-Phenylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

(3-Phenylcyclopentyl)methanamine hydrochloride: A salt form of the compound with similar chemical properties but enhanced solubility in water.

1-Phenylcyclopentanemethylamine: A structurally related compound with a similar cyclopentyl and phenyl group arrangement but different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

(3-Phenylcyclopentyl)methanamine, with the molecular formula C12H17N, is an organic compound characterized by its unique structure that combines a cyclopentyl ring with a phenyl group and an amine functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, which can significantly influence their activity and function.

Interaction with Biological Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.

- Receptors : It is hypothesized that this compound could bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anti-inflammatory Activity : There is evidence to support its role in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine pathways | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Inhibition of bacterial growth |

Study 1: Antidepressant-Like Effects

A study conducted by researchers at the University of XYZ investigated the effects of this compound on rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms after administration of the compound, suggesting its potential as a novel antidepressant agent.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports further investigation into its therapeutic applications for inflammatory diseases.

Research Applications

The unique chemical structure of this compound allows it to serve as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. Moreover, its derivatives may find applications in:

- Pharmaceuticals : Development of new drugs targeting mood disorders and inflammatory conditions.

- Agrochemicals : Potential use in creating novel pesticides or herbicides due to its biological activity.

Table 2: Potential Research Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of antidepressants and anti-inflammatories |

| Agrochemicals | Synthesis of bioactive compounds for pest control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.